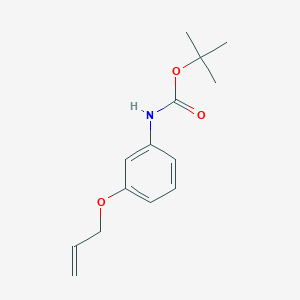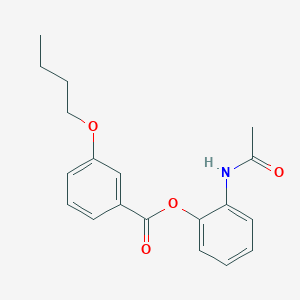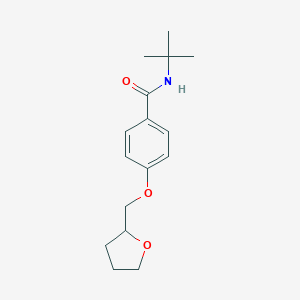![molecular formula C21H23N3O4S B250480 2-ethoxy-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B250480.png)
2-ethoxy-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethoxy-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide is a chemical compound with potential applications in scientific research. It is a thioamide derivative and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 2-ethoxy-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide involves the inhibition of carbonic anhydrase IX (CA-IX). This enzyme is responsible for the conversion of carbon dioxide to bicarbonate ions, which helps cancer cells maintain a neutral pH environment. Inhibition of CA-IX leads to acidification of the tumor microenvironment, which can inhibit cancer cell proliferation and promote apoptosis.
Biochemical and physiological effects:
Studies have shown that this compound has potent inhibitory effects on CA-IX. It has been found to decrease the pH of the extracellular fluid in tumor cells, leading to decreased cancer cell survival and proliferation. Furthermore, it has been shown to enhance the efficacy of other chemotherapeutic agents in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-ethoxy-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide in lab experiments include its potent inhibitory effects on CA-IX, which make it a useful tool for studying the role of this enzyme in cancer cell proliferation and survival. However, its limitations include its potential toxicity and the need for further studies to determine its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the use of 2-ethoxy-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide in scientific research. These include further studies to determine its efficacy in vivo, the development of more potent and selective CA-IX inhibitors, and the investigation of its potential use in combination therapy with other chemotherapeutic agents.
In conclusion, this compound is a chemical compound with potential applications in scientific research. It is a potent inhibitor of carbonic anhydrase IX (CA-IX), which is overexpressed in various types of cancer cells. Its mechanism of action involves the inhibition of CA-IX, leading to acidification of the tumor microenvironment and inhibition of cancer cell proliferation. While further studies are needed to determine its efficacy in vivo, it has the potential to be a useful tool for studying the role of CA-IX in cancer cell survival and proliferation.
Synthesemethoden
The synthesis of 2-ethoxy-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide can be achieved using different methods. One method involves the reaction of 2-ethoxybenzoyl chloride with 3-(morpholin-4-ylcarbonyl)thiophene-2-carbonyl chloride in the presence of triethylamine. The resulting product is then treated with ammonium thiocyanate to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-ethoxy-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide has been found to have potential applications in scientific research. It is a potent inhibitor of the enzyme carbonic anhydrase IX (CA-IX), which is overexpressed in various types of cancer cells. This enzyme plays a crucial role in the pH regulation of cancer cells, making it an attractive target for cancer therapy.
Eigenschaften
Molekularformel |
C21H23N3O4S |
|---|---|
Molekulargewicht |
413.5 g/mol |
IUPAC-Name |
2-ethoxy-N-[[3-(morpholine-4-carbonyl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C21H23N3O4S/c1-2-28-18-9-4-3-8-17(18)19(25)23-21(29)22-16-7-5-6-15(14-16)20(26)24-10-12-27-13-11-24/h3-9,14H,2,10-13H2,1H3,(H2,22,23,25,29) |
InChI-Schlüssel |
RIQDIVHWSZEOGL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)NC(=S)NC2=CC=CC(=C2)C(=O)N3CCOCC3 |
Kanonische SMILES |
CCOC1=CC=CC=C1C(=O)NC(=S)NC2=CC=CC(=C2)C(=O)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-hydroxyphenyl)-2-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B250399.png)
![N-[2-(3-phenylpropoxy)phenyl]-2-furamide](/img/structure/B250400.png)
![3-chloro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide](/img/structure/B250401.png)
![ethyl 7-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate](/img/structure/B250402.png)
![1-Benzhydryl-4-[2-(2-methoxyethoxy)benzoyl]piperazine](/img/structure/B250404.png)
![N-[2-(benzyloxy)phenyl]-2-fluorobenzamide](/img/structure/B250405.png)

![N-cyclohexyl-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea](/img/structure/B250409.png)
![4-Ethyl-5-methyl-2-[(propanoylcarbamothioyl)amino]thiophene-3-carboxamide](/img/structure/B250416.png)


![Methyl 3-[(2-chloroanilino)carbonyl]benzoate](/img/structure/B250420.png)
![Methyl 3-[(2,6-dimethylanilino)carbonyl]benzoate](/img/structure/B250422.png)
